N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide
Description
N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a heterocyclic acetamide derivative featuring a thieno[3,4-c]pyrazole scaffold fused with a 2-phenylthiazole moiety.
Properties
Molecular Formula |
C17H16N4OS2 |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C17H16N4OS2/c1-21-16(13-9-23-10-14(13)20-21)19-15(22)7-12-8-24-17(18-12)11-5-3-2-4-6-11/h2-6,8H,7,9-10H2,1H3,(H,19,22) |
InChI Key |
BANHMKCGPXRJPB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2CSCC2=N1)NC(=O)CC3=CSC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide typically involves multi-step organic reactions. The starting materials might include thieno[3,4-c]pyrazole derivatives and phenylthiazole derivatives. Common synthetic routes may involve:
Cyclization Reactions: Formation of the thieno[3,4-c]pyrazole ring through cyclization of appropriate precursors.
Acylation Reactions: Introduction of the acetamide group via acylation reactions using acyl chlorides or anhydrides.
Coupling Reactions: Coupling of the thieno[3,4-c]pyrazole and phenylthiazole moieties using reagents like palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The central acetamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Heating with concentrated HCl (6M, reflux, 8–12 h) yields 2-(2-phenyl-1,3-thiazol-4-yl)acetic acid and the corresponding thieno-pyrazole amine .
-
Basic Hydrolysis : Treatment with NaOH (2M, 60°C, 6 h) produces a sodium carboxylate intermediate, which acidification converts to the free acid .
Table 1: Hydrolysis Reaction Parameters
| Condition | Reagent | Temperature | Time | Product |
|---|---|---|---|---|
| Acidic | 6M HCl | Reflux | 10 h | Carboxylic acid + Amine derivative |
| Basic | 2M NaOH | 60°C | 6 h | Sodium carboxylate (after acidification → carboxylic acid) |
Electrophilic Substitution on the Thiazole Ring
The 2-phenyl-1,3-thiazol-4-yl moiety participates in electrophilic substitutions:
-
Nitration : Reaction with HNO₃/H₂SO₄ (0–5°C, 2 h) introduces nitro groups at the C5 position of the thiazole ring .
-
Halogenation : Bromination using Br₂/CH₃COOH (room temperature, 1 h) yields mono- or di-brominated derivatives depending on stoichiometry .
Key Observation : Steric hindrance from the phenyl group directs substitution to the less hindered positions .
Cycloaddition Reactions
The thieno[3,4-c]pyrazole core engages in [3+2] cycloadditions:
-
With Diazomethane : Forms fused pyrazoline derivatives under anhydrous THF at −10°C .
-
With Nitrile Oxides : Generates isoxazoline hybrids via 1,3-dipolar cycloaddition (reflux in toluene, 12 h) .
Oxidation of the Thieno-Pyrazole System
-
S-Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) in DCM oxidizes the sulfur atom in the thiophene ring to a sulfoxide or sulfone, depending on reaction time .
-
Side Chain Oxidation : The methyl group on the pyrazole undergoes oxidation with KMnO₄/H₂SO₄ to form a carboxylic acid derivative .
Coupling Reactions via the Amide Nitrogen
The secondary amine in the pyrazole ring participates in:
-
Buchwald-Hartwig Amination : Forms aryl- or alkyl-substituted derivatives using Pd(OAc)₂/Xantphos as a catalyst .
-
Reductive Amination : Reacts with aldehydes/ketones in the presence of NaBH₃CN to generate tertiary amines .
Functionalization of the Thiazole Acetamide Side Chain
The methylene group adjacent to the thiazole ring undergoes:
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form branched derivatives .
-
Knoevenagel Condensation : With aromatic aldehydes (e.g., benzaldehyde) to yield α,β-unsaturated carbonyl analogs .
Comparative Reactivity Insights
Table 2: Reaction Selectivity in Analogous Systems
Mechanistic Considerations
-
Electronic Effects : Electron-withdrawing amide groups deactivate the thiazole ring toward electrophiles but enhance nucleophilic reactivity at the pyrazole nitrogen .
-
Steric Shielding : The 2-methyl group on the pyrazole impedes substitutions at the adjacent nitrogen, favoring reactivity at the thieno sulfur .
Scientific Research Applications
Chemistry
In chemistry, N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound could be investigated for its potential pharmacological properties. The presence of heterocyclic rings suggests that it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its heterocyclic structure might impart unique electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure suggests potential interactions through hydrogen bonding, π-π stacking, or hydrophobic interactions.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Features and Conformational Flexibility
The target compound’s thieno[3,4-c]pyrazole group contrasts with simpler aryl substituents in analogs like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (Compound A, Fig. 1). Key differences include:
- Dihedral Angles: In Compound A, the dihedral angle between the dichlorophenyl and thiazole rings is 61.8°, reflecting moderate torsional strain . For the target compound, the fused thienopyrazole system likely imposes greater rigidity, reducing conformational flexibility compared to mono-aryl analogs.
- Steric Effects : The 2-methyl group on the pyrazole ring may hinder rotational freedom, altering crystal packing and intermolecular interactions.
Table 1: Structural Comparison of Selected Acetamide Derivatives
*Experimental data required for precise values.
Hydrogen Bonding and Crystal Packing
Hydrogen bonding motifs are critical for understanding solubility and crystal engineering. Compound A exhibits N–H⋯N hydrogen bonds forming R²²(8) graph-set motifs, creating inversion dimers stacked along the a-axis . Similar motifs are observed in other 2-arylacetamides (e.g., 2-(4-chlorophenyl) analogs), suggesting a conserved packing strategy for this class .
Biological Activity
N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a complex organic compound notable for its diverse biological activities. This compound combines thieno and thiazole moieties, which are known for their significant pharmacological properties. The structure and properties of this compound suggest potential applications in medicinal chemistry, particularly in the fields of oncology and anti-inflammatory therapies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 367.4 g/mol. The unique combination of heterocyclic rings contributes to its biological activity. The following table summarizes key structural features:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 367.4 g/mol |
| CAS Number | 1282126-12-8 |
Biological Activity Overview
Research indicates that compounds featuring thieno and thiazole structures often exhibit significant biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and disruption of cell signaling pathways.
- Anti-inflammatory Properties : Similar compounds have shown effectiveness in reducing inflammation markers, suggesting potential therapeutic applications in inflammatory diseases.
- Antimicrobial Effects : Some derivatives of thieno and thiazole compounds have demonstrated antibacterial and antifungal properties.
The biological activity of this compound is thought to involve several mechanisms:
- Apoptosis Induction : Studies have shown that compounds with similar structures can activate caspase pathways leading to programmed cell death in cancer cells .
- Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways involved in cell cycle regulation, thereby inhibiting tumor growth .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Antitumor Studies : A study highlighted that derivatives with a pyrazole moiety exhibited potent cytotoxic effects against various cancer cell lines (e.g., HepG2) with IC50 values as low as 0.25 μM . This suggests that the compound may possess similar antitumor efficacy.
- Anti-inflammatory Research : Research on substituted pyrazoles has shown that specific modifications can enhance anti-inflammatory activity beyond standard treatments like diclofenac . This indicates a promising avenue for developing anti-inflammatory therapeutics.
- Mechanistic Insights : Investigations into the molecular interactions of related compounds revealed their ability to intercalate DNA and disrupt mitochondrial functions, further supporting their potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
